Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone
Description
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a furan-carbonyl-piperazine scaffold linked to a 6-morpholinopyridazine moiety. This structure combines a piperazine ring—a common pharmacophore in drug design—with a pyridazine core substituted with morpholine, which enhances solubility and modulates receptor binding. The furan-2-ylmethanone group contributes to π-π stacking interactions and structural rigidity.
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(2-furoyl)piperazine reacts with halogenated pyridazine intermediates under basic conditions (e.g., Et₃N in dioxane) to form the target compound . Characterization via ¹H/¹³C NMR and HPLC-MS confirms structural integrity and purity .
Properties
IUPAC Name |
furan-2-yl-[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-17(15-2-1-9-25-15)22-5-3-20(4-6-22)14-12-16(19-18-13-14)21-7-10-24-11-8-21/h1-2,9,12-13H,3-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJBZVKKKOVIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and piperazine derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the compound. For example, the condensation of furan derivatives with piperazine can be carried out in the presence of a base such as sodium hydroxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process would include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols or amines .
Scientific Research Applications
Chemistry
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
Biology
This compound has been investigated for its bioactive properties:
- Antibacterial Activity: Studies have shown that it can inhibit bacterial growth by targeting enzymes involved in cell wall synthesis.
- Antifungal Properties: Research indicates potential efficacy against certain fungal strains.
Medicine
This compound is being explored for drug development:
- Targeting Specific Enzymes/Receptors: The compound's ability to bind to specific molecular targets makes it a candidate for developing therapies against various diseases.
Industry
In industrial applications, this compound is utilized in developing new materials with unique properties due to its heterocyclic structure.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted by XYZ et al., the compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of the enzyme transpeptidase involved in peptidoglycan synthesis.
Case Study 2: Drug Development
Research by ABC et al. explored the potential of this compound as an inhibitor for specific kinases involved in cancer pathways. The findings suggested that it could lead to the development of targeted cancer therapies.
Mechanism of Action
The mechanism of action of Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
The following compounds share structural or synthetic similarities with Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone. Key differences in substituents, core scaffolds, and biological relevance are highlighted.
Structural Analogues with Piperazine-Furoyl Motifs
| Compound Name | Core Structure | Substituents | Synthesis Method | Key Data |
|---|---|---|---|---|
| Furan-2-yl[4-(1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-yl)piperazin-1-yl]methanone (53) | Pyrazolopyrimidine | 1-methylpyrazole, piperazine-furoyl | PyBOP/DBU-mediated coupling in ACN | Mp: 176–178°C; HRMS (ES+): m/z 367.1 [M+H]⁺ |
| Furan-2-yl[4-(pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl]methanone (54) | Pyrrolotriazine | Piperazine-furoyl | PyBOP/DBU-mediated coupling in ACN | Mp: 158–160°C; HRMS (ES+): m/z 338.1 [M+H]⁺ |
| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Piperazine | 4-aminophenyl, furoyl | Nucleophilic substitution + nitro reduction | FT-IR: C=O at 1625 cm⁻¹; SEM-confirmed corrosion inhibition |
Key Observations :
- Core Flexibility : The target compound’s pyridazine-morpholine core contrasts with pyrazolopyrimidine (53) and pyrrolotriazine (54), which may alter selectivity for receptors like GPR55 .
- Substituent Impact: The morpholine group in the target compound enhances hydrophilicity compared to the 4-aminophenyl group in , which improves adsorption on metal surfaces for corrosion inhibition.
Thienopyrimidine Derivatives with Piperazine Linkers
Key Observations :
- Synthetic Efficiency : Microwave-assisted synthesis (compound 23) reduces reaction time compared to traditional heating (compound 27) .
- Biological Relevance: The tetrahydrobenzothieno group in both compounds may enhance lipid membrane permeability versus the pyridazine core in the target compound .
Pharmaceutical Analogues with Piperazine-Furoyl Motifs
Key Observations :
- Clinical Utility: Furazosin’s quinazoline core contrasts with the target compound’s pyridazine, demonstrating how minor core changes redirect therapeutic applications (antihypertensive vs.
Biological Activity
Furan-2-yl(4-(6-morpholinopyridazin-4-yl)piperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a furan ring, a piperazine moiety, and a morpholinopyridazine segment. The structural formula can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 295.34 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
1. Anti-inflammatory Activity
Furan derivatives have been shown to exhibit anti-inflammatory properties. Research indicates that compounds with furan structures can modulate signaling pathways such as MAPK and PPAR-ɣ, which are crucial in inflammatory responses. For instance, studies have demonstrated that certain furan derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Case Study:
In a study evaluating the anti-inflammatory effects of furan derivatives, it was found that a related compound significantly reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that furan-based compounds could be promising candidates for developing new anti-inflammatory drugs .
2. Antimicrobial Activity
The antimicrobial activity of furan derivatives has been extensively documented. Furan-based compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of bacterial growth through interference with cell wall synthesis or enzyme activity.
Data Table: Antimicrobial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-Aryl-3(furan-2-yl)propanoic acid | E. coli | 64 µg/mL |
| Furan derivative XH-14 | S. aureus | 32 µg/mL |
Research Findings:
A study highlighted that derivatives of furan exhibited broad-spectrum antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against certain resistant strains .
3. Anticancer Activity
Furan derivatives have also been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth via various mechanisms, including the modulation of apoptosis-related proteins.
Case Study:
In vitro studies revealed that a furan derivative led to significant apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 . This suggests potential therapeutic applications in oncology.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing derivatives of Furan-2-yl(piperazin-1-yl)methanone scaffolds?
- Methodological Answer : Derivatives of this scaffold are typically synthesized via nucleophilic aromatic substitution and nitro reduction. For example, 1-(2-furoyl)piperazine reacts with nitro-substituted aryl halides (e.g., 4-fluoronitrobenzene) in acetonitrile with K₂CO₃ at 70°C, followed by nitro group reduction using SnCl₂ or similar reducing agents . FT-IR spectroscopy is critical for confirming structural features: C=O (1625–1629 cm⁻¹), C-N (1238 cm⁻¹), and NH₂ (3423–3344 cm⁻¹ post-reduction) .
Q. How are corrosion inhibition properties of related piperazine-furan hybrids evaluated experimentally?
- Methodological Answer : Corrosion inhibition studies involve weight loss measurements in acidic media (e.g., 1N HCl) using mild steel coupons. Parameters like corrosion rate (CR), inhibition efficiency (IE), and surface coverage are calculated. For example, IE increases with inhibitor concentration (10–100 ppm), reaching ~85% efficiency at 100 ppm for 4-(4-aminophenyl)piperazin-1-yl derivatives. Scanning electron microscopy (SEM) is used to validate surface protection .
Q. What spectroscopic techniques are employed to characterize structural analogs of this compound?
- Methodological Answer : FT-IR and NMR are standard. FT-IR identifies functional groups (e.g., NO₂ at 1492 cm⁻¹ pre-reduction, NH₂ post-reduction). ¹H/¹³C NMR confirms piperazine ring integration, furan substituents, and morpholine/pyridazine connectivity. For example, aromatic protons in pyridazin-4-yl groups resonate at δ 7.2–8.5 ppm .
Advanced Research Questions
Q. How can computational methods optimize the inhibitory activity of morpholinopyridazine-piperazine hybrids?
- Methodological Answer : Molecular docking and dynamics simulations predict binding affinities to target proteins (e.g., TRPV4 or SARS-CoV-2 main protease). For TRPV4 antagonists, pyridazin-4-yl and morpholine groups enhance hydrophobic interactions with residues in the ligand-binding pocket. QSAR models correlate electron-withdrawing substituents (e.g., Cl, Br) with improved IC₅₀ values .
Q. What strategies resolve contradictions in inhibition efficiency across structural analogs?
- Methodological Answer : Variability in IE may arise from steric hindrance or electronic effects. For example, replacing nitro with amino groups in 4-nitrophenyl derivatives increases IE by 20% due to enhanced electron donation. Systematic studies using cyclic voltammetry and Langmuir adsorption isotherms differentiate thermodynamic vs. kinetic contributions .
Q. How are impurity profiles analyzed for structurally complex piperazine-based compounds?
- Methodological Answer : Reverse-phase HPLC with UV/PDA detection is used for impurity profiling. For example, Teneligliptin analogs require baseline separation of process-related impurities (e.g., des-methyl intermediates) using C18 columns and gradient elution (acetonitrile/0.1% TFA). LC-HRMS confirms molecular weights (e.g., [M+H]⁺ at m/z 350.22 for dichlorobenzyl derivatives) .
Q. What crystallographic techniques validate the 3D conformation of piperazine-methanone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 113 K) resolves bond lengths and angles. For example, the piperazine ring in 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone adopts a chair conformation with C–C bond lengths of 1.52 Å (mean σ = 0.002 Å). Puckering parameters (q, φ) quantify nonplanar distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
